ethyl 1-[3-(benzenesulfonyl)-6,7-dimethoxyquinolin-4-yl]piperidine-4-carboxylate
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Overview
Description
ethyl 1-[3-(benzenesulfonyl)-6,7-dimethoxyquinolin-4-yl]piperidine-4-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with methoxy groups, a phenylsulfonyl group, and a piperidine carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[3-(benzenesulfonyl)-6,7-dimethoxyquinolin-4-yl]piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-ketoester in the presence of a strong acid.
Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Sulfonylation: The phenylsulfonyl group is introduced through sulfonylation reactions using reagents like phenylsulfonyl chloride in the presence of a base.
Formation of Piperidine Carboxylate: The final step involves the esterification of the piperidine ring with ethyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ethyl 1-[3-(benzenesulfonyl)-6,7-dimethoxyquinolin-4-yl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or sulfonyl groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with new functional groups.
Scientific Research Applications
ethyl 1-[3-(benzenesulfonyl)-6,7-dimethoxyquinolin-4-yl]piperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-[3-(benzenesulfonyl)-6,7-dimethoxyquinolin-4-yl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The phenylsulfonyl group may enhance the compound’s ability to inhibit enzymes involved in cell proliferation. The piperidine carboxylate ester can improve the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure without the methoxy, sulfonyl, and piperidine groups.
Chloroquine: A quinoline derivative used as an antimalarial drug.
Quinidine: A quinoline alkaloid used as an antiarrhythmic agent.
Uniqueness
ethyl 1-[3-(benzenesulfonyl)-6,7-dimethoxyquinolin-4-yl]piperidine-4-carboxylate is unique due to its combination of functional groups, which impart specific chemical properties and potential applications. The presence of the methoxy and sulfonyl groups enhances its biological activity, while the piperidine carboxylate ester improves its pharmacokinetic properties.
Properties
IUPAC Name |
ethyl 1-[3-(benzenesulfonyl)-6,7-dimethoxyquinolin-4-yl]piperidine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O6S/c1-4-33-25(28)17-10-12-27(13-11-17)24-19-14-21(31-2)22(32-3)15-20(19)26-16-23(24)34(29,30)18-8-6-5-7-9-18/h5-9,14-17H,4,10-13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYFMHVORZODEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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